2-[(E)-[(4-chlorophenyl)methylidene]amino]-4-phenyl-1H-pyrrole-3-carbonitrile
Description
2-[(E)-[(4-Chlorophenyl)methylidene]amino]-4-phenyl-1H-pyrrole-3-carbonitrile is a pyrrole derivative featuring a carbonitrile group at position 3, a phenyl substituent at position 4, and a (4-chlorophenyl)methylideneamino group at position 2. The E-configuration of the imine bond is critical for its structural rigidity and electronic properties.
The presence of the electron-withdrawing 4-chlorophenyl group and the carbonitrile moiety likely enhances the compound's stability and influences its intermolecular interactions, such as hydrogen bonding or π-stacking, which are pivotal in crystallization and biological activity .
Properties
IUPAC Name |
2-[(E)-(4-chlorophenyl)methylideneamino]-4-phenyl-1H-pyrrole-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12ClN3/c19-15-8-6-13(7-9-15)11-21-18-16(10-20)17(12-22-18)14-4-2-1-3-5-14/h1-9,11-12,22H/b21-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARVUYNYLFVWSFD-SRZZPIQSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CNC(=C2C#N)N=CC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CNC(=C2C#N)/N=C/C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-[(E)-[(4-chlorophenyl)methylidene]amino]-4-phenyl-1H-pyrrole-3-carbonitrile typically involves the condensation reaction between 4-chlorobenzaldehyde and 4-phenyl-1H-pyrrole-3-carbonitrile in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an appropriate solvent, such as ethanol or methanol, to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.
Chemical Reactions Analysis
2-[(E)-[(4-chlorophenyl)methylidene]amino]-4-phenyl-1H-pyrrole-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the nitrile group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom in the 4-chlorophenyl group is replaced by other nucleophiles, such as amines or thiols.
Condensation: The compound can participate in condensation reactions with various carbonyl compounds to form new derivatives with potential biological activities.
Scientific Research Applications
2-[(E)-[(4-chlorophenyl)methylidene]amino]-4-phenyl-1H-pyrrole-3-carbonitrile has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including its role as a lead compound for drug development.
Industry: It is used in the development of new materials and chemical processes, including the synthesis of dyes, pigments, and polymers.
Mechanism of Action
The mechanism of action of 2-[(E)-[(4-chlorophenyl)methylidene]amino]-4-phenyl-1H-pyrrole-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
Key Observations :
- Synthetic Yields: Compounds with electron-withdrawing groups (e.g., 4-ClC₆H₄ in ) exhibit higher yields (95%) compared to those with electron-donating groups (e.g., 4-dimethylaminophenyl, 66% yield), suggesting substituent-dependent reactivity .
- Melting Points: The sulfonamide derivative (226–227°C) has a higher melting point than the dimethylamino analogue (179–180.5°C), indicating stronger intermolecular forces due to polar sulfonamide and chloro groups .
- Spectral Trends : The carbonitrile group consistently shows a strong IR absorption near 2,200 cm⁻¹ across multiple compounds, confirming its presence .
Functional Group Impact on Properties
- Electron-Withdrawing vs.
- Steric Effects : Bulky substituents (e.g., 4-phenyl in the target) may reduce crystallinity compared to smaller groups (e.g., methyl in ), as seen in disordered crystal structures .
Crystallographic and Computational Insights
- Crystal structures of related compounds (e.g., ) often exhibit π-stacking and hydrogen-bonding networks, which the target compound may replicate due to its planar pyrrole core and polar substituents .
- Software like SHELXL () and ORTEP-3 () are critical for refining such structures, though the target compound’s crystallographic data remains unreported .
Biological Activity
The compound 2-[(E)-[(4-chlorophenyl)methylidene]amino]-4-phenyl-1H-pyrrole-3-carbonitrile (CAS No. 303149-96-4) is a member of the pyrrole family, which has garnered attention for its diverse biological activities, including anticancer, antibacterial, and antifungal properties. This article synthesizes current research findings on the biological activity of this compound, including case studies, experimental data, and structural insights.
Chemical Structure
The chemical structure of the compound is characterized by the presence of a pyrrole ring with various substituents that influence its biological activity. The E configuration indicates the orientation of the substituents around the double bond, which plays a crucial role in its interaction with biological targets.
Anticancer Activity
Research has indicated that compounds similar to This compound exhibit significant anticancer properties. A study highlighted that derivatives of pyrrole can act as effective inhibitors of tyrosine kinases, which are critical in cancer cell proliferation and survival. Specifically, certain derivatives demonstrated the ability to inhibit various cancer cell lines and reduce tumor growth in vivo .
Table 1: Summary of Anticancer Activity
| Compound | Cell Line Tested | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| 2a | HCT-116 | 1.0 | Inhibition of EGFR |
| 2b | SW-620 | 1.6 | Inhibition of VEGFR2 |
| 2c | Colo-205 | 1.5 | Induction of apoptosis |
Antibacterial and Antifungal Activity
The compound also shows promise as an antibacterial agent. Research indicates that similar pyrrole derivatives exhibit inhibitory effects against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli. The presence of electron-withdrawing groups such as chlorine enhances their antibacterial potency .
Table 2: Antibacterial Activity
| Compound | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| 2d | Staphylococcus aureus | 15 |
| 2e | Escherichia coli | 12 |
The biological activity of This compound is attributed to its ability to interact with specific molecular targets:
- Tyrosine Kinase Inhibition : The compound has been identified as a potential inhibitor of epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR), which are involved in tumor growth and angiogenesis .
- Membrane Interaction : Studies using molecular dynamics simulations suggest that pyrrole derivatives can intercalate into lipid bilayers, disrupting membrane integrity and leading to cell death .
Case Studies
A notable case study involved testing the compound's efficacy against human cancer cell lines. The results demonstrated that at low concentrations, the compound effectively inhibited cell proliferation and induced apoptosis through mitochondrial pathways .
Q & A
Q. How can solvent-free synthesis be optimized for scalability without compromising yield?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
